(2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile
CAS No.: 578743-35-8
VCID: VC6425555
Molecular Formula: C16H10N2O2
Molecular Weight: 262.268
* For research use only. Not for human or veterinary use.

Description |
(2E)-2-(1,3-Benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile is a complex organic compound featuring a benzoxazole moiety and a prop-2-enenitrile structure. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties. The presence of the benzoxazole ring and the hydroxyphenyl group contributes to its pharmacological potential. Synthesis MethodsThe synthesis of (2E)-2-(1,3-Benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile typically involves multi-step reactions. Common methods include the use of specific precursors derived from readily available organic materials. The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Potential Biological ActivitiesResearch into the biological activities of (2E)-2-(1,3-Benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile is ongoing. The compound's potential applications include:
Chemical Reactions and Mechanisms(2E)-2-(1,3-Benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile can participate in various chemical reactions, including electrophilic aromatic substitutions. Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, often involving catalysts or solvents that influence reactivity. Stereochemistry and Stability |
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CAS No. | 578743-35-8 |
Product Name | (2E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |
Molecular Formula | C16H10N2O2 |
Molecular Weight | 262.268 |
IUPAC Name | (E)-2-(1,3-benzoxazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile |
Standard InChI | InChI=1S/C16H10N2O2/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+ |
Standard InChIKey | NZXIRCJNJLZLFX-XYOKQWHBSA-N |
SMILES | C1=CC=C2C(=C1)N=C(O2)C(=CC3=CC(=CC=C3)O)C#N |
Solubility | not available |
PubChem Compound | 5903012 |
Last Modified | Aug 18 2023 |
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